REACTION_CXSMILES
|
ClC1C=C(C=C(Cl)C=1N)CN.[C:12]([C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][CH:18]=[C:17]2[CH2:23][C:24]([O:26]C)=[O:25])#[N:13].[Li+].[OH-].CCOC(C)=O>C1COCC1.O>[C:12]([C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][CH:18]=[C:17]2[CH2:23][C:24]([OH:26])=[O:25])#[N:13] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN)C=C(C1N)Cl
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2C(=CNC2=CC1)CC(=O)OC
|
Name
|
|
Quantity
|
9.6 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the resulting solution was washed with 0.1 N HCl and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents was removed
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2C(=CNC2=CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |